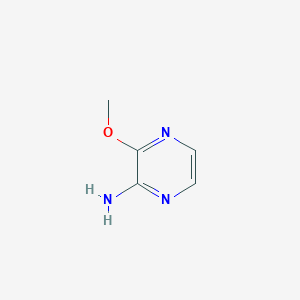

3-Methoxypyrazin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxypyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMGQKFGZHMTTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500188 | |

| Record name | 3-Methoxypyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4774-10-1 | |

| Record name | 3-Methoxypyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pathway 1: From 2-Aminopyrazine via Bromination and Methoxylation

An In-depth Technical Guide to the Synthesis of 3-Methoxypyrazin-2-amine

This technical guide provides a detailed overview of the primary synthesis pathways for this compound, a key intermediate in the development of various pharmaceutical compounds. The information is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental protocols, quantitative data, and visual representations of the synthetic routes.

A documented route for the synthesis of this compound starts from the readily available 2-aminopyrazine. This multi-step process involves the selective bromination of the pyrazine ring, followed by nucleophilic substitution with a methoxy group, and subsequent dehalogenation.

The first step is the bromination of 2-aminopyrazine to yield 2-amino-3,5-dibromopyrazine. This reaction proceeds with good yield under specific conditions. Following the dibromination, a selective methoxylation is carried out at the 3-position of the pyrazine ring using sodium methylate. This step yields 2-amino-3-methoxy-5-bromopyrazine. The final step involves the removal of the bromine atom at the 5-position through catalytic hydrogenation to afford the desired this compound.[1]

Experimental Protocols

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

This procedure describes the bromination of 2-aminopyrazine. The reaction is carried out in a polar solvent in the presence of an alkali or alkaline earth metal salt of a weak acid at a controlled temperature.[1]

-

Materials: 2-aminopyrazine, bromine, polar solvent (e.g., methanol), alkali or alkaline earth metal salt of a weak acid (e.g., sodium acetate).

-

Procedure:

-

Dissolve 2-aminopyrazine in the polar solvent.

-

Add the alkali or alkaline earth metal salt of a weak acid.

-

Cool the mixture to between -5 and +30 °C.

-

Slowly add bromine to the reaction mixture while maintaining the temperature.

-

After the addition is complete, stir the reaction mixture until the reaction is complete (monitored by TLC or other suitable methods).

-

Isolate the product, 2-amino-3,5-dibromopyrazine, by filtration and wash with a suitable solvent.

-

Step 2: Synthesis of 2-Amino-3-methoxy-5-bromopyrazine

This step involves the nucleophilic substitution of one of the bromine atoms with a methoxy group.[1]

-

Materials: 2-amino-3,5-dibromopyrazine, sodium, methanol.

-

Procedure:

-

Prepare a solution of sodium methylate by dissolving sodium metal in methanol.

-

Add 7 g of 2-amino-3,5-dibromopyrazine to the methanolic solution of sodium methylate (prepared from 0.65 g of sodium and 18.5 ml of methanol).

-

Boil the mixture for 9 hours.

-

Cool the reaction mixture to allow the crystalline product to precipitate.

-

Filter the product, wash once with methanol and then two to three times with water.

-

The resulting product is 2-amino-3-methoxy-5-bromopyrazine.

-

Step 3: Synthesis of this compound

The final step is the reductive debromination of 2-amino-3-methoxy-5-bromopyrazine.[1]

-

Materials: 2-amino-3-methoxy-5-bromopyrazine, palladium on charcoal (10% Pd/C), potassium hydroxide, methanol.

-

Procedure:

-

Dissolve 3 g of 2-amino-3-methoxy-5-bromopyrazine in methanol.

-

Add 1 g of 10% palladium on charcoal and 0.9 g of potassium hydroxide.

-

Hydrogenate the suspension at room temperature and atmospheric pressure until the stoichiometric amount of hydrogen is absorbed.

-

Filter the suspension to remove the catalyst.

-

Evaporate the filtrate to dryness.

-

Extract the residue with acetone.

-

Evaporate the acetone solution to obtain the crude product.

-

Recrystallize the crude product from cyclohexane to yield pure 2-amino-3-methoxypyrazine.

-

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound and its intermediates as described in the cited patent.[1]

| Step | Starting Material | Reactants and Reagents | Product | Yield | Melting Point (°C) |

| 2. Methoxylation | 2-Amino-3,5-dibromopyrazine (7 g) | Sodium (0.65 g), Methanol (18.5 ml) | 2-Amino-3-methoxy-5-bromopyrazine | 5.4 g | 138 |

| 3. Debromination | 2-Amino-3-methoxy-5-bromopyrazine (3 g) | 10% Pd/C (1 g), KOH (0.9 g), H₂ | 2-Amino-3-methoxypyrazine (crude) | 1.8 g | 75-82 |

| Purification | 2-Amino-3-methoxypyrazine (crude) | Cyclohexane (for recrystallization) | 2-Amino-3-methoxypyrazine (pure) | 1.5 g | 85 |

Alternative Potential Synthesis Pathway

While the above pathway is well-documented, other synthetic strategies could potentially be employed, drawing from methodologies used for analogous compounds. One such hypothetical pathway involves the direct methoxylation of a halogenated aminopyrazine.

This alternative begins with 2-amino-3-chloropyrazine, which can undergo nucleophilic substitution with sodium methoxide to directly yield this compound. This approach would be more atom-economical if the starting chloro-substituted pyrazine is readily accessible.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult the primary literature and perform appropriate safety assessments before undertaking any experimental work.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxypyrazin-2-amine

Introduction

3-Methoxypyrazin-2-amine (CAS No: 4774-10-1), also known as 2-Amino-3-methoxypyrazine, is a heterocyclic amine belonging to the pyrazine class of compounds.[1] Pyrazine derivatives are notable for their diverse applications, ranging from the food and fragrance industry, where they contribute to distinct aroma profiles, to the pharmaceutical and agrochemical sectors.[2][3] In drug development, this compound serves as a critical building block, or synthetic intermediate, for the creation of more complex, biologically active molecules.[2] Its structural features make it a valuable precursor in the synthesis of compounds like the antiviral agent Favipiravir.[4][5] A thorough understanding of its physicochemical properties is paramount for researchers in optimizing reaction conditions, predicting biological behavior, and ensuring the quality and stability of resulting products.

This guide provides a detailed overview of the core physicochemical properties of this compound, outlines standard experimental protocols for their determination, and presents logical workflows relevant to its application in research and development.

Physicochemical Data Summary

The known quantitative properties of this compound are summarized in the table below for clear reference and comparison.

| Property | Value | Unit |

| Molecular Formula | C₅H₇N₃O | - |

| Molecular Weight | 125.13 | g/mol |

| Melting Point | 84 - 85 | °C |

| Boiling Point | 241 | °C |

| Density | 1.224 | g/cm³ |

| Flash Point | 100 | °C |

Data sourced from ChemWhat[1]

Experimental Protocols for Property Determination

Melting Point Determination

The melting point is a critical indicator of purity. The most common methods are:

-

Capillary Method: A small, powdered sample is packed into a capillary tube and heated in a calibrated apparatus (such as a Thiele tube or a digital melting point apparatus). The temperature range over which the substance transitions from a solid to a liquid is recorded.

-

Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[8] It provides a highly accurate melting point, typically recorded as the onset or peak of the endothermic melting event.

Boiling Point Determination

Determining the boiling point is crucial for purification by distillation and for understanding a compound's volatility.

-

Distillation Method: The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure equals the atmospheric pressure, causing stable boiling and condensation, is recorded as the boiling point.

-

Thermogravimetric Analysis (TGA): While primarily used for decomposition analysis, TGA can provide information on boiling points by measuring mass loss as a function of temperature under controlled conditions.[8]

pKa (Acid Dissociation Constant) Determination

The pKa value is essential for predicting the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and biological target interactions.[7][9]

-

Potentiometric Titration: This is a highly accurate method where a solution of the compound is titrated with a standard acid or base.[8][9] The pH of the solution is monitored with a calibrated electrode as the titrant is added. The pKa is determined from the midpoint of the resulting titration curve, which corresponds to the pH where the compound is 50% ionized.[10]

-

UV-Vis Spectrophotometry: This method is suitable for compounds whose UV-Vis absorbance spectrum changes with ionization state.[8][10] Absorbance is measured across a range of pH values, and the pKa is calculated from the inflection point of the absorbance-versus-pH curve.

logP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, a key factor in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[8]

-

Shake-Flask Method: This is the traditional and most reliable method.[8][10] A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, after which the phases are separated. The concentration of the compound in each phase is measured (e.g., by UV spectroscopy), and the logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase.[10]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A faster, high-throughput alternative where the compound's retention time on a nonpolar stationary phase is correlated with the known logP values of a set of standard compounds.[8]

Visualized Workflows and Relationships

Diagrams are provided to illustrate key logical and experimental workflows relevant to the study and application of this compound.

Caption: Workflow for Physicochemical Property Determination.

As a key synthetic intermediate, this compound is a precursor in various multi-step synthetic pathways. One of the most notable is the synthesis of the antiviral drug Favipiravir.[4][5] The following diagram illustrates a conceptual pathway highlighting the role of pyrazine derivatives.

Caption: Conceptual Synthesis Pathway Involving a Pyrazine Core.

References

- 1. chemwhat.com [chemwhat.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Controlling Off-Odors in Plant Proteins Using Sequential Fermentation [mdpi.com]

- 4. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Therotical and experimental approches in determination of Physicochemical parameters in QSAR.pptx [slideshare.net]

- 9. mdpi.com [mdpi.com]

- 10. books.rsc.org [books.rsc.org]

In-Depth Technical Guide: 3-Methoxypyrazin-2-amine

CAS Number: 4774-10-1

Structure:

Chemical and Physical Properties

3-Methoxypyrazin-2-amine, with the Chemical Abstracts Service (CAS) registry number 4774-10-1, is a heterocyclic aromatic organic compound. Its molecular structure features a pyrazine ring substituted with a methoxy group at the 3-position and an amine group at the 2-position.

| Property | Value | Reference |

| Molecular Formula | C₅H₇N₃O | |

| Molecular Weight | 125.13 g/mol | |

| Appearance | Solid | |

| Melting Point | 84-85 °C | |

| Boiling Point | 241 °C | |

| Density | 1.224 g/cm³ | |

| Flash Point | 100 °C |

Synthesis and Experimental Protocols

A potential synthetic pathway could involve the following conceptual steps:

Conceptual Synthesis Pathway

General Experimental Protocol for Amination of Halogenated Pyrazines:

-

Reaction Setup: A solution of the chlorinated pyrazine precursor is prepared in a suitable high-boiling point, inert solvent (e.g., dioxane, DMF) in a high-pressure reaction vessel.

-

Addition of Amine: An excess of the aminating agent (e.g., a solution of ammonia in methanol or aqueous ammonia) is added to the reaction vessel.

-

Reaction Conditions: The vessel is sealed and heated to a temperature typically ranging from 100 to 180 °C for several hours. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with water or brine to remove inorganic salts and excess ammonia.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure aminopyrazine derivative.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the known spectral properties of aminopyrazines and methoxy-substituted aromatic compounds, the following characteristic peaks can be anticipated.

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrazine ring, the protons of the amine group, and the protons of the methoxy group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard like tetramethylsilane (TMS).

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Pyrazine-H | 7.5 - 8.5 | d, d or s |

| -NH₂ | Broad singlet | s |

| -OCH₃ | 3.8 - 4.0 | s |

3.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for each carbon atom in the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| C-NH₂ | 145 - 155 |

| C-OCH₃ | 150 - 160 |

| Pyrazine-C | 120 - 140 |

| -OCH₃ | 50 - 60 |

3.3. FT-IR Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Two bands for primary amine |

| C-H Stretch (aromatic) | 3000 - 3100 | |

| C-H Stretch (aliphatic) | 2850 - 3000 | From the methoxy group |

| C=N, C=C Stretch | 1500 - 1600 | Aromatic ring vibrations |

| C-N Stretch | 1250 - 1350 | |

| C-O Stretch | 1000 - 1300 | Ether linkage |

3.4. Mass Spectrometry

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule and its fragments. The molecular ion peak [M]⁺ for this compound would be expected at approximately m/z 125.

Biological Activity and Potential Applications

While specific biological activity data for this compound is limited in the public domain, pyrazine derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities.[1] They are known to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1]

Potential Areas of Research:

-

Drug Development: As a substituted aminopyrazine, this compound could serve as a scaffold or intermediate in the synthesis of novel therapeutic agents. Pyrazine-based compounds have been investigated as kinase inhibitors, which are crucial targets in cancer therapy.

-

Agrochemicals: Pyrazine derivatives have applications in agriculture as fungicides and herbicides.

-

Flavor and Fragrance Industry: Some methoxypyrazines are known for their potent aroma profiles and are found in various foods and beverages.

Hypothetical Signaling Pathway Involvement:

Given that many heterocyclic compounds, including pyrazine derivatives, exert their biological effects by modulating signaling pathways, a hypothetical workflow for investigating the activity of this compound could involve screening against a panel of protein kinases.

Experimental Workflow for Kinase Inhibitor Screening

This workflow illustrates a logical progression from a broad initial screening to more focused validation and cellular characterization to identify and understand the mechanism of action of a potential kinase inhibitor.

References

Spectroscopic Profile of 3-Methoxypyrazin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 3-Methoxypyrazin-2-amine (also known as 2-Amino-3-methoxypyrazine), CAS Number 4774-10-1. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Note: Specific quantitative NMR data for this compound was not found in the publicly available search results. The tables are provided as a template for experimental data.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available in search results |

Note: Specific quantitative IR absorption data for this compound was not found in the publicly available search results. The table is provided as a template for experimental data.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Fragmentation Assignment |

| Data not available in search results |

Note: Specific quantitative mass spectrometry data for this compound was not found in the publicly available search results. The table is provided as a template for experimental data.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available in the searched literature. However, based on standard analytical practices for organic compounds, the following general methodologies can be applied.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) should be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra can be acquired on a 300 MHz or higher field NMR spectrometer. Standard pulse sequences should be utilized for data acquisition.

IR Spectroscopy

An Infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum should be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data can be acquired using a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample can be introduced via a direct insertion probe or a gas chromatograph. For ESI, the sample should be dissolved in a suitable solvent and infused into the ion source.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Navigating the Physicochemical Landscape of 3-Methoxypyrazin-2-amine: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a promising candidate to a viable therapeutic agent. This technical guide offers an in-depth exploration of the solubility and stability of 3-Methoxypyrazin-2-amine, a heterocyclic amine with potential applications in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding and practical experimental protocols to characterize this molecule.

Theoretical Framework: Predicting the Behavior of this compound

This compound belongs to the class of aromatic heterocyclic amines. Its structure, featuring a pyrazine ring substituted with a methoxy and an amino group, dictates its physicochemical properties.

Solubility Profile: The presence of the amino group suggests the potential for hydrogen bonding, which generally enhances solubility in polar solvents. However, the aromatic pyrazine ring contributes to its lipophilic character. The methoxy group, while polar, can also contribute to lipophilicity depending on the overall molecular context. Consequently, this compound is expected to exhibit moderate solubility in polar organic solvents and limited solubility in water. The basicity of the amino group implies that its solubility in aqueous media will be pH-dependent, with higher solubility anticipated in acidic conditions due to the formation of a more soluble salt.

Stability Profile: The pyrazine ring is an electron-deficient aromatic system, which generally imparts a degree of stability. However, the electron-donating amino and methoxy substituents can influence its reactivity. The amino group makes the compound susceptible to oxidative degradation. The molecule may also be sensitive to acidic and basic conditions, potentially leading to hydrolysis of the methoxy group or other degradation pathways. Exposure to light, particularly UV radiation, could also induce photolytic degradation.

Quantitative Data Presentation

While specific experimental data for this compound is not extensively available in public literature, the following tables provide a framework for organizing and presenting experimentally determined solubility and stability data.

Table 1: Thermodynamic Solubility of this compound in Various Solvents at 25°C

| Solvent | Dielectric Constant (ε) at 20°C | Expected Solubility Trend | Experimentally Determined Solubility (mg/mL) |

| Water | 80.1 | Low | Data to be determined |

| Methanol | 32.7 | High | Data to be determined |

| Ethanol | 24.6 | High | Data to be determined |

| Isopropanol | 19.9 | Moderate | Data to be determined |

| Acetonitrile | 37.5 | Moderate | Data to be determined |

| Acetone | 20.7 | Moderate | Data to be determined |

| Dichloromethane | 8.9 | Moderate | Data to be determined |

| Ethyl Acetate | 6.0 | Low to Moderate | Data to be determined |

| Toluene | 2.4 | Low | Data to be determined |

| Heptane | 1.9 | Very Low | Data to be determined |

Table 2: pH-Dependent Aqueous Solubility of this compound at 25°C

| pH | Buffer System | Expected Solubility Trend | Experimentally Determined Solubility (mg/mL) |

| 2.0 | 0.01 N HCl | High | Data to be determined |

| 4.5 | Acetate Buffer | Moderate to High | Data to be determined |

| 6.8 | Phosphate Buffer | Low to Moderate | Data to be determined |

| 7.4 | Phosphate Buffered Saline (PBS) | Low | Data to be determined |

| 9.0 | Borate Buffer | Low | Data to be determined |

Table 3: Summary of Forced Degradation Studies for this compound

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | Observations (e.g., % Degradation, Major Degradants) |

| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours | 60 | Data to be determined |

| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours | 60 | Data to be determined |

| Oxidation | 3% H₂O₂ | 24, 48, 72 hours | Room Temperature | Data to be determined |

| Thermal | Dry Heat | 7 days | 80 | Data to be determined |

| Photolytic (Solid) | ICH Q1B Option 2 | As per guideline | 25 | Data to be determined |

| Photolytic (Solution) | ICH Q1B Option 2 | As per guideline | 25 | Data to be determined |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant speed and temperature (e.g., 25°C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in mg/mL or other appropriate units.

Stability Indicating Method Development and Forced Degradation Studies

Objective: To develop a stability-indicating analytical method and to investigate the degradation pathways of this compound under various stress conditions.

Part A: Method Development

-

Develop a reversed-phase HPLC method capable of separating this compound from its potential degradation products. A C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

-

Optimize the method parameters (e.g., mobile phase composition, gradient, flow rate, column temperature, and detection wavelength) to achieve good resolution and peak shape.

Part B: Forced Degradation Studies

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C. Withdraw samples at specified time points (e.g., 0, 4, 8, 24 hours), neutralize, and analyze by the developed HPLC method.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C. Withdraw and analyze samples as described for acid hydrolysis.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature. Monitor the degradation over time by HPLC.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) in a stability chamber. Analyze samples at appropriate intervals.

-

Photostability: Expose solid and a solution of this compound to light as per ICH Q1B guidelines.[1][2] A control sample should be protected from light. Analyze both exposed and control samples by HPLC.

Part C: Analysis and Reporting

-

For each stress condition, calculate the percentage of degradation of this compound.

-

Identify and quantify the major degradation products.

-

Perform peak purity analysis of the parent drug peak in the stressed samples to ensure the analytical method is stability-indicating.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a comprehensive overview of the expected solubility and stability of this compound, along with detailed, adaptable experimental protocols for their determination. By following these standardized methods, researchers and drug development professionals can generate the critical data necessary to understand the physicochemical profile of this compound, enabling informed decisions in formulation development, analytical method validation, and overall drug discovery and development processes. The provided frameworks for data presentation and workflow visualization are intended to facilitate clear and concise reporting of experimental findings.

References

Unveiling 3-Methoxypyrazin-2-amine: A Technical Guide to its Synthesis, History, and Potential Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxypyrazin-2-amine (also known as 2-Amino-3-methoxypyrazine), a heterocyclic amine of interest in various scientific domains. Due to the limited publicly available data on its specific biological activities, this document focuses on its historical synthesis, chemical properties, and the broader context of methoxypyrazines in flavor chemistry and potential pharmaceutical applications. Detailed experimental protocols for its synthesis, derived from key patent literature, are presented to facilitate further research and exploration of this molecule.

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are ubiquitous in nature and are recognized for their significant sensory and biological properties.[1] Within this family, methoxypyrazines are particularly noteworthy for their potent aroma characteristics, contributing to the flavor profiles of numerous foods and beverages, including wine grapes.[2][3][4][5] this compound, the subject of this guide, is a structurally intriguing member of this class. While its direct biological applications are not extensively documented, its chemical scaffold suggests potential as a building block in the synthesis of novel agrochemicals and pharmaceuticals.[6] This guide aims to consolidate the available information on its discovery, synthesis, and the known roles of related compounds to provide a foundational resource for the scientific community.

Discovery and History

The earliest documented synthesis of this compound appears in a German patent filed in 1960.[7] This patent details a multi-step chemical synthesis, indicating its initial discovery was a result of targeted chemical exploration rather than isolation from a natural source. The process described in the patent provides a clear historical record of the first preparation of this compound and remains a valuable reference for its synthesis.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Amino-3-methoxypyrazine |

| CAS Number | 4774-10-1 |

| Molecular Formula | C₅H₇N₃O |

| Molecular Weight | 125.13 g/mol |

| Melting Point | 84-85 °C |

| Boiling Point | 241 °C |

| Density | 1.224 g/cm³ |

Synthesis of this compound

The synthesis of this compound, as detailed in the historical patent literature, is a multi-step process.[7] A logical workflow for this synthesis is outlined below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from the German patent DE1620381C3.[7]

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

-

Reactants: 2-Aminopyrazine, a polar solvent, an alkali or alkaline earth metal salt of a weak acid, and bromine.

-

Procedure: 2-Aminopyrazine is reacted with bromine in a polar solvent in the presence of an alkali or alkaline earth metal salt of a weak acid at a temperature between -5 and +30 °C. The resulting product is 2-amino-3,5-dibromopyrazine.

Step 2: Synthesis of 2-Amino-3-methoxy-5-bromopyrazine

-

Reactants: 2-Amino-3,5-dibromopyrazine, sodium methylate, and methanol.

-

Procedure: 7 g of 2-amino-3,5-dibromopyrazine are boiled for 9 hours in a methanolic solution of sodium methylate (prepared from 0.65 g of sodium and 18.5 ml of methanol). Upon cooling, the crystalline product, 2-amino-3-methoxy-5-bromopyrazine, is obtained, filtered, and washed with methanol and water. The reported yield is 5.4 g with a melting point of 138°C.

Step 3: Synthesis of 2-Amino-3-methoxypyrazine (this compound)

-

Reactants: 2-Amino-3-methoxy-5-bromopyrazine, palladium on charcoal (10%), and potassium hydroxide in a methanolic solution.

-

Procedure: 3 g of 2-amino-3-methoxy-5-bromopyrazine are hydrogenated in a methanolic solution in the presence of 1 g of 10% palladium on charcoal and 0.9 g of potassium hydroxide at room temperature and atmospheric pressure. After the stoichiometric amount of hydrogen is absorbed, the suspension is filtered, and the filtrate is evaporated to dryness. The residue is extracted with acetone, the acetone is evaporated, and the crude product is crystallized from cyclohexane. The reported yield is 1.5 g of pure 2-amino-3-methoxy-pyrazine with a melting point of 85°C.

Biological Activity and Potential Applications

Role in Flavor and Fragrance

Methoxypyrazines are key contributors to the characteristic aromas of many vegetables and fruits, most notably the "bell pepper" aroma in wine grapes.[4] The biosynthesis of these compounds in plants is an area of active research, with proposed pathways involving the metabolism of amino acids.[2][3][5][9] The final step in the biosynthesis is believed to be the O-methylation of a hydroxypyrazine precursor.[4][5]

Caption: Proposed biosynthesis pathway of 3-alkyl-2-methoxypyrazines.

Potential Pharmaceutical and Agrochemical Applications

The pyrazine ring is a common scaffold in many biologically active molecules.[1] While specific data for this compound is lacking, its structure as a substituted aminopyrazine suggests it could serve as a valuable intermediate in the synthesis of new chemical entities with potential therapeutic or agrochemical properties.[6] For instance, derivatives of 3-aminopyrazine-2-carboxamide have been investigated for their antimycobacterial activity. Although these are structurally different, they highlight the potential of the aminopyrazine core in medicinal chemistry.

Future Directions

The existing literature on this compound primarily details its chemical synthesis. A significant opportunity exists for future research to explore its biological profile. Key areas for investigation include:

-

Screening for Biological Activity: A broad-based screening of this compound against various biological targets could uncover novel pharmacological activities.

-

Derivatization and Structure-Activity Relationship (SAR) Studies: The amino and methoxy groups on the pyrazine ring provide handles for chemical modification, enabling the synthesis of a library of derivatives for SAR studies.

-

Investigation of its Natural Occurrence: While its initial discovery was through chemical synthesis, it would be of interest to investigate whether this compound occurs naturally, for example, as a minor component in food or as a microbial metabolite.

Conclusion

This compound is a heterocyclic compound with a documented history of chemical synthesis dating back to the 1960s. While it is utilized in the flavor and fragrance industry and holds potential as a synthetic building block, its specific biological activities remain largely unexplored. This technical guide has provided a consolidated resource on its synthesis and properties, and by contextualizing it within the broader family of methoxypyrazines, aims to stimulate further research into the potential applications of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methoxypyrazines biosynthesis and metabolism in grape: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation - Google Patents [patents.google.com]

- 8. Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain - PMC [pmc.ncbi.nlm.nih.gov]

3-Methoxypyrazin-2-amine: A Technical Guide to Investigating its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 3-Methoxypyrazin-2-amine, a heterocyclic amine of interest for drug discovery and development. While direct biological data for this specific compound is limited in current literature, its structural similarity to other biologically active pyrazine derivatives suggests a high potential for therapeutic applications, particularly in oncology, infectious diseases, and inflammatory conditions. This document outlines a strategic approach to systematically investigate the anticancer, antibacterial, and anti-inflammatory properties of this compound. It includes detailed experimental protocols for initial in vitro screening, a summary of the compound's physicochemical properties, and visualizations of key signaling pathways that may be modulated by this class of compounds. The information presented herein is intended to serve as a foundational resource for researchers initiating projects to explore the therapeutic promise of this compound.

Introduction: The Therapeutic Potential of Pyrazine Scaffolds

Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The pyrazine ring is a key structural motif in numerous FDA-approved drugs and clinical candidates. The diverse pharmacological effects of pyrazines are attributed to their ability to participate in various biological interactions, including hydrogen bonding, metal chelation, and aromatic stacking.

While extensive research has been conducted on various substituted pyrazines, this compound remains a relatively unexplored molecule. Its structure, featuring both a methoxy and an amino group on the pyrazine core, presents unique electronic and steric properties that could translate into novel biological activities. This guide proposes a systematic investigation into its potential as an anticancer, antibacterial, and anti-inflammatory agent.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental for its development as a therapeutic agent. The following table summarizes the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Amino-3-methoxypyrazine |

| CAS Number | 4774-10-1 |

| Molecular Formula | C₅H₇N₃O |

| Molecular Weight | 125.13 g/mol |

| Appearance | Solid |

| Melting Point | 84-85°C |

| Boiling Point | 241°C |

| Flash Point | 100°C |

| Purity | Commercially available up to 98% |

| Storage | Keep in a dark place, sealed in dry, room temperature. |

| Safety | Warning: Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[1][2][3] |

Proposed Research Workflow

To systematically evaluate the biological potential of this compound, a tiered screening approach is recommended. The following workflow provides a logical progression from initial in vitro assays to more complex mechanistic studies.

Detailed Experimental Protocols

The following protocols are standard methods for the initial assessment of anticancer, antibacterial, and anti-inflammatory activities.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6][7]

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Antibacterial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][9][10][11][12]

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare serial two-fold dilutions of the compound in CAMHB in a 96-well plate.

-

Inoculum Preparation: From a fresh bacterial culture, prepare a suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Anti-inflammatory Activity: Assay in LPS-Stimulated Macrophages

This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).[13][14][15][16][17]

Materials:

-

This compound

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete DMEM medium

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent for nitric oxide (NO) measurement

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

-

24-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well in 500 µL of complete DMEM. Incubate for 24 hours.

-

Compound Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.

-

LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to the wells (except for the unstimulated control).

-

Incubation: Incubate the plates for 24 hours.

-

Sample Collection: Collect the cell culture supernatant for analysis.

-

Nitric Oxide Measurement: Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's protocols.

-

Data Analysis: Determine the dose-dependent inhibition of NO and cytokine production by this compound.

Potential Signaling Pathways

Based on the known mechanisms of action of other pyrazine derivatives and heterocyclic compounds, this compound could potentially modulate key signaling pathways involved in cancer and inflammation.

Apoptosis Signaling Pathway (Potential Anticancer Mechanism)

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death). Key players in this pathway include the Bcl-2 family of proteins and caspases.

References

- 1. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. capotchem.com [capotchem.com]

- 3. This compound | 4774-10-1 [sigmaaldrich.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. atcc.org [atcc.org]

- 7. texaschildrens.org [texaschildrens.org]

- 8. protocols.io [protocols.io]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Reactivity of the Amino Group in 3-Methoxypyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypyrazin-2-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of various biologically active compounds, most notably the long-acting sulfonamide antibiotic, Sulfalene (also known as Sulfamethoxypyrazine). Understanding the reactivity of the primary amino group on the pyrazine ring is paramount for the efficient design and synthesis of novel derivatives with potential therapeutic applications.

This technical guide provides a comprehensive overview of the reactivity of the amino group in this compound, focusing on key transformations such as acylation (sulfonylation), N-alkylation, diazotization, and palladium-catalyzed cross-coupling reactions. The influence of the electron-deficient pyrazine ring and the electron-donating methoxy group on the nucleophilicity of the amino group will be implicitly discussed through the presented reactions. This document aims to be a valuable resource for researchers by providing detailed experimental protocols, quantitative data, and logical frameworks for synthetic transformations.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential before exploring its reactivity.

| Property | Value | Source |

| CAS Number | 4774-10-1 | Chem-Impex[1] |

| Molecular Formula | C₅H₇N₃O | Chem-Impex[1] |

| Molecular Weight | 125.13 g/mol | Chem-Impex[1] |

| Appearance | Off-white to beige solid | Chem-Impex[1] |

| Melting Point | 85 °C | DE1620381C3[2] |

| Storage | 0-8 °C | Chem-Impex[1] |

Synthesis of this compound

The primary synthetic route to this compound involves a multi-step process starting from 2-aminopyrazine. This synthesis is crucial for accessing the target molecule for further reactivity studies.

Experimental Protocol: Synthesis of this compound[2]

Step 1: Bromination of 2-Aminopyrazine While the patent implies this starting material, it begins from the dibrominated compound. A general procedure involves reacting 2-aminopyrazine with bromine in a suitable solvent like acetic acid.

Step 2: Synthesis of 2-Amino-3-methoxy-5-bromopyrazine 7 g of 2-amino-3,5-dibromopyrazine are refluxed for 9 hours in a methanolic solution of sodium methoxide (prepared from 0.65 g of sodium in 18.5 ml of methanol). Upon cooling, the crystalline product is obtained, filtered, and washed with methanol and then water.

-

Yield: 5.4 g

-

Melting Point: 138 °C

Step 3: Synthesis of this compound 3 g of 2-amino-3-methoxy-5-bromopyrazine are hydrogenated in a methanolic solution in the presence of 1 g of 10% palladium on charcoal and 0.9 g of potassium hydroxide at room temperature and atmospheric pressure. After the stoichiometric amount of hydrogen is absorbed, the suspension is filtered, and the filtrate is evaporated to dryness. The residue is extracted with acetone, the acetone is evaporated, and the crude product (1.8 g, mp 75-82 °C) is recrystallized from cyclohexane.

-

Yield: 1.5 g

-

Melting Point: 85 °C

Reactivity of the Amino Group

The amino group of this compound is a key functional handle for derivatization. Its nucleophilicity is modulated by the electron-withdrawing nature of the pyrazine ring and the ortho-methoxy group.

Acylation (Sulfonylation)

The most well-documented reaction of the amino group in this compound is its sulfonylation with 4-acetylaminobenzenesulfonyl chloride, which is the key step in the synthesis of Sulfalene.[2] This reaction highlights the sufficient nucleophilicity of the amino group to react with sulfonyl chlorides.

While a specific detailed protocol for this exact reaction is not provided in the search results, a general procedure for the sulfonylation of aromatic amines can be adapted.

-

Dissolve this compound (1 equivalent) in a suitable solvent, typically a tertiary amine base like pyridine, which also acts as an acid scavenger.

-

Cool the solution in an ice bath.

-

Add 4-acetylaminobenzenesulfonyl chloride (1 to 1.1 equivalents) portion-wise while maintaining the low temperature.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

The reaction mixture is then worked up, typically by pouring into water and extracting the product. The crude product can be purified by recrystallization.

The subsequent hydrolysis of the acetyl group to yield Sulfalene is a standard procedure accomplished by heating with an aqueous base, such as sodium hydroxide.[2]

| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Source |

| This compound | 4-Acetylaminobenzenesulfonyl chloride | N-[4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl]acetamide | Standard sulfonylation conditions (e.g., in pyridine) | Not specified | [2] |

N-Alkylation

The amino group of this compound is expected to undergo N-alkylation with alkyl halides, although specific examples are not detailed in the provided literature. The reaction proceeds via nucleophilic substitution. Due to the potential for over-alkylation, controlling the stoichiometry of the alkylating agent and the reaction conditions is crucial.

-

To a solution of this compound (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base (e.g., potassium carbonate, sodium hydride, 1.5-2 equivalents).

-

Add the alkyl halide (1-1.2 equivalents) and stir the mixture at room temperature or with heating.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction (e.g., with water if NaH was used), extract the product with an organic solvent, and purify by chromatography or recrystallization.

Diazotization and Sandmeyer-Type Reactions

Primary aromatic amines can be converted to diazonium salts, which are versatile intermediates for introducing a wide range of substituents onto the aromatic ring. The diazotization of this compound would involve its reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[3] The resulting diazonium salt can then undergo various transformations, such as the Sandmeyer reaction, to install halides or a cyano group.[3][4]

-

Diazotization: Dissolve or suspend this compound in a cold aqueous solution of a strong acid (e.g., HCl, H₂SO₄). Cool the mixture to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir for a short period to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the copper(I) salt (CuCl, CuBr, or CuCN) in the corresponding acid. Add the cold diazonium salt solution to the copper(I) salt mixture. The reaction may be exothermic and require cooling. Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases. The product can then be isolated by extraction and purified.

Buchwald-Hartwig Amination

While the amino group of this compound itself acts as a nucleophile, the pyrazine ring can be functionalized with a halogen to create a substrate for a Buchwald-Hartwig amination. For instance, conversion of the amino group to a halide via a Sandmeyer reaction would yield a halopyrazine that could then be coupled with another amine. Alternatively, if a dihalopyrazine precursor is available, one halide could be selectively displaced to introduce the methoxy group, and the other could be a site for amination.

The direct synthesis of this compound via Buchwald-Hartwig amination of a corresponding halo-precursor (e.g., 2-chloro-3-methoxypyrazine) with an ammonia equivalent is a plausible, though not explicitly documented, synthetic route.[5][6]

-

To a reaction vessel under an inert atmosphere (e.g., argon), add the aryl halide (e.g., 2-chloro-3-methoxypyrazine, 1 equivalent), the amine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃, NaOt-Bu, 2 equivalents).

-

Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

-

Heat the reaction mixture with stirring for the required time (typically several hours to a day), monitoring by TLC or GC-MS.

-

After cooling, the reaction mixture is typically filtered, the solvent removed under reduced pressure, and the product purified by column chromatography.

Conclusion

The amino group of this compound demonstrates reactivity characteristic of an aromatic amine, albeit influenced by the electronic properties of the pyrazine ring. It is sufficiently nucleophilic to undergo acylation, as evidenced by its key role in the synthesis of Sulfalene. While specific literature on other transformations is sparse, established methodologies for N-alkylation, diazotization, and participation in palladium-catalyzed cross-coupling reactions provide a solid framework for the synthesis of a diverse range of derivatives. This guide provides the available specific data and outlines robust, general protocols to aid researchers in the exploration of the chemical space around this important scaffold. Further experimental work is needed to quantify the reactivity of this amine in various transformations and to fully characterize its physicochemical and spectroscopic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation - Google Patents [patents.google.com]

- 3. byjus.com [byjus.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

The Methoxy Group's Directing Hand: An In-depth Technical Guide to the Reactivity of 3-Methoxypyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the crucial role of the methoxy group in modulating the chemical reactivity of 3-methoxypyrazin-2-amine, a heterocyclic amine of significant interest in medicinal chemistry. Understanding the electronic and steric influences of this substituent is paramount for professionals engaged in the design and development of novel therapeutics, as these factors govern the molecule's interaction with biological targets and its metabolic fate.

Electronic and Steric Influence of the Methoxy Group

The methoxy (-OCH₃) group, positioned at the 3-position of the pyrazine ring, profoundly impacts the reactivity of the 2-amino group and the aromatic system itself. Its influence can be dissected into distinct electronic and steric effects.

1.1. Electronic Effects

The methoxy group is a powerful electron-donating group (EDG) through resonance (mesomeric effect), while being weakly electron-withdrawing through induction.

-

Resonance Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the pyrazine ring. This increases the electron density at the ortho and para positions relative to the methoxy group. In this compound, this effect primarily enriches the electron density at positions 2, 4, and 6 of the pyrazine ring. The increased electron density at the 2-position enhances the nucleophilicity of the adjacent 2-amino group.

-

Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to the carbon atom, the methoxy group exerts a weak electron-withdrawing inductive effect. However, the resonance effect is generally stronger and dominates the overall electronic influence on the aromatic ring.

The net result is an activated pyrazine ring that is more susceptible to electrophilic attack and a more nucleophilic 2-amino group compared to an unsubstituted 2-aminopyrazine.

1.2. Steric Hindrance

The methoxy group introduces steric bulk in the vicinity of the 2-amino group. This steric hindrance can influence the approach of reagents to the amino group and the adjacent ring positions, potentially affecting reaction rates and regioselectivity. For instance, in reactions involving the amino group, bulky reagents may experience hindered access, leading to slower reaction rates compared to less sterically demanding reagents.

1.3. Hydrogen Bonding

The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. This property can influence the molecule's conformation, solubility, and interactions with biological macromolecules. Intramolecular hydrogen bonding between the methoxy oxygen and a hydrogen atom of the 2-amino group is possible, which can affect the amino group's reactivity and the overall planarity of the molecule.

Impact on Reactivity

The electronic and steric properties of the methoxy group translate into specific patterns of chemical reactivity.

2.1. Nucleophilicity of the Amino Group

The electron-donating nature of the methoxy group enhances the electron density on the nitrogen atom of the 2-amino group, thereby increasing its nucleophilicity. This makes the amino group more reactive towards electrophiles in reactions such as acylation, alkylation, and condensation. However, the steric bulk of the methoxy group can partially offset this increased electronic reactivity, especially with bulky electrophiles.

2.2. Electrophilic Aromatic Substitution

The pyrazine ring is generally electron-deficient and less reactive towards electrophilic aromatic substitution than benzene. However, the strong activating effect of the amino group and the moderate activating effect of the methoxy group increase the ring's susceptibility to electrophilic attack. The directing influence of both groups needs to be considered. The amino group is a strong ortho-, para-director, while the methoxy group is also an ortho-, para-director. In this compound, the positions activated by both groups would be the most favorable for substitution.

2.3. Metabolic Stability

The methoxy group is a common site for metabolic modification, primarily through O-demethylation mediated by cytochrome P450 (CYP) enzymes. This metabolic vulnerability can be a critical factor in drug design. The rate of O-demethylation can be influenced by the electronic environment and steric accessibility of the methoxy group. In some cases, the presence of the adjacent amino group might influence the binding orientation of the molecule within the active site of CYP enzymes, thereby affecting the rate of metabolism.

Quantitative Data

| Property | This compound (Estimated/Analog Data) | Reference/Comment |

| pKa | ~3-4 | Estimated based on the pKa of similar aminopyrazines and the electronic effects of the substituents. The pyrazine nitrogens are weakly basic. |

| Melting Point | 85 °C | [1] |

| LogP | ~1.5 | Calculated value, indicating moderate lipophilicity. |

| Metabolic Stability (t½ in human liver microsomes) | Not available | Generally, methoxy groups are susceptible to O-demethylation by CYP enzymes, which would be a likely metabolic pathway. |

| Reaction Rate (relative to 2-aminopyrazine) | Acylation: Expected to be faster (electronic effect) but may be slightly hindered (steric effect). Electrophilic Aromatic Substitution: Expected to be significantly faster due to the combined activating effects of the amino and methoxy groups. | Qualitative estimation based on general principles of organic chemistry. |

Experimental Protocols

4.1. Synthesis of this compound

This protocol is adapted from a patented procedure for the synthesis of 2-amino-3-methoxypyrazine[1].

Materials:

-

2-Amino-3,5-dibromopyrazine

-

Sodium methoxide

-

Methanol

-

Palladium on charcoal (10%)

-

Potassium hydroxide

-

Hydrogen gas

-

Acetone

-

Cyclohexane

Procedure:

-

Methoxylation: A solution of 2-amino-3,5-dibromopyrazine in methanol is treated with a solution of sodium methoxide in methanol. The mixture is heated at reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, 2-amino-5-bromo-3-methoxypyrazine, is isolated by filtration and washing.

-

Debromination: The 2-amino-5-bromo-3-methoxypyrazine is dissolved in methanol containing potassium hydroxide. Palladium on charcoal (10%) is added as a catalyst. The mixture is hydrogenated at room temperature and atmospheric pressure.

-

Work-up and Purification: After the theoretical amount of hydrogen is consumed, the catalyst is removed by filtration. The filtrate is evaporated to dryness. The residue is extracted with acetone, and the acetone is evaporated. The crude product is then recrystallized from cyclohexane to yield pure this compound.

4.2. Determination of pKa by Potentiometric Titration

This is a general protocol that can be applied to determine the pKa of this compound.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration.

-

Titration: Place the solution in a beaker with a stir bar and immerse the pH electrode. Record the initial pH.

-

Add the standardized HCl solution in small, precise increments from the burette. After each addition, allow the solution to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve at the half-equivalence point. For a more accurate determination, a plot of the first or second derivative of the titration curve can be used to precisely locate the equivalence point.

Visualizing Reaction Mechanisms and Pathways

5.1. Proposed Electrophilic Bromination of this compound

The following diagram illustrates the logical workflow for a potential electrophilic bromination reaction, highlighting the directing effects of the amino and methoxy groups.

5.2. Hypothetical Kinase Inhibition Pathway

Aminopyrazine derivatives have been investigated as inhibitors of various protein kinases. The following diagram illustrates a hypothetical signaling pathway where a this compound derivative acts as a kinase inhibitor, a common mechanism of action for this class of compounds.

Conclusion

The methoxy group at the 3-position of 2-aminopyrazine is a key determinant of its chemical reactivity. Its strong electron-donating resonance effect activates the pyrazine ring towards electrophilic substitution and enhances the nucleophilicity of the 2-amino group. Concurrently, its steric bulk can modulate the accessibility of nearby reactive sites. Furthermore, its potential for hydrogen bonding and its susceptibility to metabolic O-demethylation are critical considerations in the context of drug design and development. While quantitative data for this compound remains to be fully elucidated, the principles outlined in this guide provide a robust framework for predicting and understanding its chemical behavior. Further experimental investigation is warranted to precisely quantify the reactivity and metabolic profile of this important heterocyclic scaffold.

References

3-Methoxypyrazin-2-amine: A Heterocyclic Building Block for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypyrazin-2-amine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of molecules with applications in the pharmaceutical, agrochemical, and flavor and fragrance industries. Its unique electronic and structural properties, arising from the pyrazine core substituted with an electron-donating amino group and a methoxy group, make it a valuable synthon for the development of novel bioactive compounds and functional materials. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility as a chemical building block.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in public literature, the following table summarizes its key known and calculated properties.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O | Chem-Impex[1] |

| Molecular Weight | 125.13 g/mol | Chem-Impex[1] |

| Appearance | Off-white to beige solid | Chem-Impex[1] |

| Melting Point | 85 °C | Google Patents[2] |

| Purity | ≥ 98% (HPLC) | Chem-Impex[1] |

| CAS Number | 4774-10-1 | Chem-Impex[1] |

| Storage | 0-8 °C | Chem-Impex[1] |

Synthesis of this compound

A detailed protocol for the synthesis of this compound has been reported in the patent literature. The synthesis is a multi-step process starting from 2-aminopyrazine.

Experimental Protocol: Synthesis of 2-Amino-3-methoxypyrazine

This protocol is adapted from German Patent DE1620381C3.

Step 1: Bromination of 2-Aminopyrazine

-

Dissolve 2-aminopyrazine in a suitable polar solvent.

-

In the presence of an alkali or alkaline earth metal salt of a weak acid, react the solution with bromine at a temperature between -5 and +30 °C.

-

This reaction yields 2-amino-3,5-dibromopyrazine.

Step 2: Methoxylation of 2-Amino-3,5-dibromopyrazine

-

Boil 7 g of 2-amino-3,5-dibromopyrazine in a methanolic solution of sodium methylate (prepared from 0.65 g of sodium and 18.5 ml of methanol) for 9 hours.

-

Upon cooling, a crystalline product, 2-amino-3-methoxy-5-bromopyrazine, is obtained.

-

Filter the product, wash once with methanol and then two to three times with water.

-

The reported yield is 5.4 g, with a melting point of 138°C.

Step 3: Debromination of 2-Amino-3-methoxy-5-bromopyrazine

-

Hydrogenate 3 g of 2-amino-3-methoxy-5-bromo-pyrazine in a methanolic solution in the presence of 1 g of 10% palladium on charcoal and 0.9 g of potassium hydroxide at room temperature and atmospheric pressure.

-

Once the stoichiometric amount of hydrogen is absorbed, filter the suspension and evaporate the filtrate to dryness.

-

Extract the residue with acetone, evaporate the acetone solution, and crystallize the crude product (1.8 g, with a melting point of 75-82°C) from cyclohexane.

-

The final product is 1.5 g of pure 2-amino-3-methoxy-pyrazine with a melting point of 85°C.[2]

Spectroscopic Characterization (Predicted)

| Technique | Predicted Spectral Features |

| ¹H NMR | - Aromatic protons on the pyrazine ring (likely two singlets or a pair of doublets).- A singlet for the methoxy group (-OCH₃) protons, typically in the range of 3.5-4.0 ppm.- A broad singlet for the amine (-NH₂) protons, which may be exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons of the pyrazine ring.- A carbon signal for the methoxy group.- The chemical shifts will be influenced by the electronic effects of the amino and methoxy substituents. |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region.- C-H stretching vibrations for the aromatic ring and the methoxy group.- C=N and C=C stretching vibrations characteristic of the pyrazine ring.- C-O stretching for the methoxy group. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 125.13 g/mol . |

Applications as a Heterocyclic Building Block

This compound is a valuable starting material for the synthesis of more complex molecules due to the reactivity of its amino group.

N-Alkylation and N-Acylation Reactions

The amino group of this compound can readily undergo N-alkylation and N-acylation reactions to introduce various substituents. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

Illustrative Experimental Protocol: N-Acylation of an Aminopyrazine Derivative

The following is a general procedure for the acylation of a related compound, methyl 3-aminopyrazine-2-carboxylate, which can be adapted for this compound.

-

To a solution of the aminopyrazine in a suitable aprotic solvent (e.g., dichloromethane, THF), add a base (e.g., triethylamine, pyridine) to act as an acid scavenger.

-

Cool the mixture in an ice bath.

-

Slowly add the desired acyl chloride or anhydride (1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of Bioactive Molecules

Derivatives of 3-aminopyrazine have shown a wide range of biological activities, including antimicrobial and potential neurological applications.

Antimicrobial Activity:

Several studies have reported the synthesis and antimicrobial evaluation of N-substituted 3-aminopyrazine-2-carboxamides. For instance, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide has shown activity against Mycobacterium tuberculosis. The antimicrobial activity of some pyrazine derivatives is proposed to occur through the inhibition of glucosamine-6-phosphate (GlcN-6-P) synthase, a key enzyme in the bacterial cell wall biosynthesis pathway.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed mechanism of action for antibacterial pyrazine derivatives and a general workflow for their synthesis and evaluation.

Caption: Proposed mechanism of antibacterial action via inhibition of GlcN-6-P synthase.

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Commercial Availability

This compound is available from several chemical suppliers, facilitating its use in research and development.

Selected Suppliers:

Conclusion

This compound is a heterocyclic building block with significant potential for the development of novel compounds in various scientific fields. Its straightforward synthesis and the reactivity of its amino group allow for diverse chemical modifications, leading to the creation of molecules with interesting biological activities. While more extensive characterization of its physicochemical and spectroscopic properties would be beneficial, the available information highlights its value as a starting material for medicinal chemistry and other areas of chemical research.

References